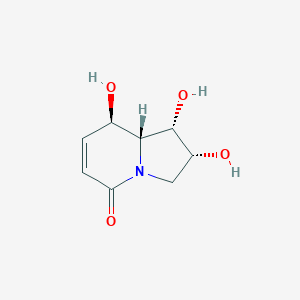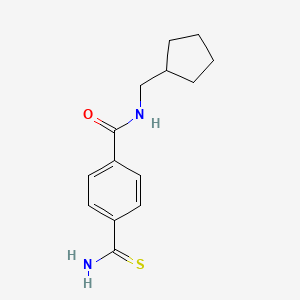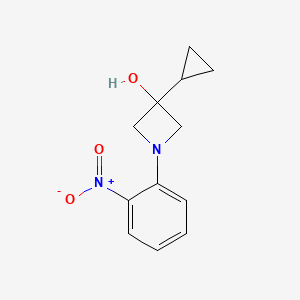
3-(n-Ethyl-2-iodobenzamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(n-Ethyl-2-iodobenzamido)propanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a propanoic acid moiety attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Ethyl-2-iodobenzamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-iodobenzoic acid.
Amidation: The 2-iodobenzoic acid is then reacted with ethylamine to form 2-iodobenzamide.
Alkylation: The 2-iodobenzamide is subsequently alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include ethylamine, 2-iodobenzoic acid, and 3-bromopropanoic acid, with solvents such as dichloromethane or ethanol.
化学反応の分析
Types of Reactions
3-(n-Ethyl-2-iodobenzamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
3-(n-Ethyl-2-iodobenzamido)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(n-Ethyl-2-iodobenzamido)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Iodobenzamide: Lacks the ethyl and propanoic acid groups.
3-(n-Ethylbenzamido)propanoic acid: Lacks the iodine atom.
3-(n-Methyl-2-iodobenzamido)propanoic acid: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(n-Ethyl-2-iodobenzamido)propanoic acid is unique due to the presence of both an iodine atom and an ethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14INO3 |
|---|---|
分子量 |
347.15 g/mol |
IUPAC名 |
3-[ethyl-(2-iodobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H14INO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16) |
InChIキー |
MWBOKKKKVGIUSX-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC(=O)O)C(=O)C1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)







